molecular formula C15H15F2NO3 B2563034 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1798621-03-0

2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No. B2563034
CAS RN: 1798621-03-0
M. Wt: 295.286
InChI Key: QMQLZRBWJQFVOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” is complex. It contains multiple bonds, including aromatic bonds, and features both five-membered and six-membered rings . The compound also includes a secondary amide (aromatic) and a furane .


Chemical Reactions Analysis

The specific chemical reactions involving “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not fully detailed in the available resources .

Scientific Research Applications

  • Fluorescence Sensing and Imaging : A study by Han et al. (2018) discusses how modifications in molecular structures, similar to 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide, can regulate excited-state intramolecular proton transfer and intramolecular charge transfer. These modifications hold promise for applications in fluorescence sensing and imaging (Han et al., 2018).

  • Organic Synthesis and Reactivity Studies : Griffith et al. (2006) explored the reaction of difluorinated alkenoates with furans, demonstrating the unique reactivity patterns and transition states involved. This study highlights the significance of difluoro compounds in organic synthesis and their reactivity with furan derivatives (Griffith et al., 2006).

  • Catalysis in Synthesis of Fluorinated Compounds : The work of Cui et al. (2023) is relevant as it details a rhodium(III)-catalyzed alkenylation process involving difluorohomoallylic silyl ethers. This process is significant for the synthesis of complex difluorinated compounds, similar to the chemical structure (Cui et al., 2023).

  • Synthesis and Biological Activity Studies : Stepanova et al. (2020) conducted research on enaminones fused to 1,4-benzothiazin-2-one moiety, which is structurally related to the chemical of interest. This study sheds light on the potential of similar structures in biological activity, chemosensors, and fluorescence studies (Stepanova et al., 2020).

  • Ultrasensitive Fluorescent Probes : Ercelen et al. (2002) developed a new 3-hydroxychromone derivative that shows solvent-dependent fluorescence, relevant to the study of compounds like 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide. This research is important for understanding how such compounds can be used as ultrasensitive probes in various solvent conditions (Ercelen et al., 2002).

Mechanism of Action

The mechanism of action for “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not specified in the available resources .

Future Directions

The future directions for research and applications of “2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide” are not specified in the available resources .

properties

IUPAC Name

2,4-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3/c1-15(20,8-11-3-2-6-21-11)9-18-14(19)12-5-4-10(16)7-13(12)17/h2-7,20H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQLZRBWJQFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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